molecular formula C6H14NO2S+ B1219641 (3-Amino-3-carboxypropyl)dimethylsulphonium bromide CAS No. 2766-51-0

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide

Cat. No.: B1219641
CAS No.: 2766-51-0
M. Wt: 164.25 g/mol
InChI Key: YDBYJHTYSHBBAU-UHFFFAOYSA-O
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Description

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide is a chemical compound with the molecular formula C6H14BrNO2S and a molecular weight of 244.152 g/mol . This compound is known for its unique properties and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide plays a significant role in biochemical reactions due to its unique structure. The compound contains a sulfonium center, which is a rare functional group with unique reactivity. This positively charged sulfur atom is bonded to three carbon atoms, one of which has a positive charge. The molecule also contains an amino group (NH2) and a carboxyl group (COOH) on the same three-carbon chain, allowing for potential zwitterionic character, where the molecule carries both positive and negative charges internally depending on the pH.

Cellular Effects

This compound has been observed to influence various cellular processes. Its unique properties make it ideal for diverse experiments, ranging from organic synthesis to biological studies. The compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are areas of active research. Detailed studies on its specific cellular effects are still limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage thresholds and toxic or adverse effects at high doses have not been extensively documented, it is crucial to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory until its properties are fully characterized.

Metabolic Pathways

This compound is involved in various metabolic pathways due to its unique structure. The sulfonium center’s reactivity allows it to interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels. Detailed studies on its specific metabolic pathways are still limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are areas of active research. The compound’s unique properties make it ideal for diverse experiments, ranging from organic synthesis to biological studies. Detailed studies on its specific transporters or binding proteins are still limited.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still under investigation. The compound’s unique structure suggests potential targeting signals or post-translational modifications that direct it to specific compartments or organelles. Detailed studies on its specific subcellular localization are still limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for (3-Amino-3-carboxypropyl)dimethylsulphonium bromide are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted sulphonium compounds .

Scientific Research Applications

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-3-carboxypropyl)dimethylsulphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulphonium group can participate in various biochemical pathways, influencing the activity of target molecules. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-3-carboxypropyl)dimethylsulphonium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-amino-3-carboxypropyl)-dimethylsulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRPHDXBTKMSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2766-51-0
Record name Sulfonium, (3-amino-3-carboxypropyl)dimethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2766-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Amino-3-carboxypropyl)dimethylsulphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-amino-3-carboxypropyl)dimethylsulphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Amino-3-carboxypropyl)dimethylsulphonium bromide
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